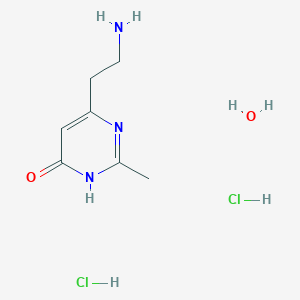![molecular formula C22H17NO7 B12446384 4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)
4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Methoxybenzamido)phenoxy]benzene-1,2-dicarboxylic acid is an organic compound that features a complex aromatic structure It is characterized by the presence of methoxybenzamido and phenoxy groups attached to a benzene ring, which is further substituted with carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-methoxybenzamido)phenoxy]benzene-1,2-dicarboxylic acid typically involves multiple steps:
Formation of the Methoxybenzamido Intermediate: This step involves the reaction of 4-methoxybenzoic acid with an amine to form the methoxybenzamido group.
Coupling with Phenoxybenzene: The intermediate is then coupled with phenoxybenzene under specific conditions to form the desired product.
Introduction of Carboxylic Acid Groups:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[4-(4-Methoxybenzamido)phenoxy]benzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxybenzamido)phenoxy]benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The aromatic structure allows it to engage in π-π interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid groups can form hydrogen bonds, further stabilizing these interactions. These properties make it a candidate for drug development and other biomedical applications.
Comparison with Similar Compounds
Azobenzene-4,4’-dicarboxylic acid: Shares a similar aromatic structure but differs in the presence of azo groups.
4-(4-Methoxyphenoxy)benzoic acid: Similar in structure but lacks the additional carboxylic acid groups.
Uniqueness: 4-[4-(4-Methoxybenzamido)phenoxy]benzene-1,2-dicarboxylic acid is unique due to the combination of methoxybenzamido and phenoxy groups along with carboxylic acid functionalities. This combination provides a versatile platform for various chemical modifications and applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H17NO7 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-[4-[(4-methoxybenzoyl)amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C22H17NO7/c1-29-15-6-2-13(3-7-15)20(24)23-14-4-8-16(9-5-14)30-17-10-11-18(21(25)26)19(12-17)22(27)28/h2-12H,1H3,(H,23,24)(H,25,26)(H,27,28) |
InChI Key |
HZEHYLBWPXLYGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol](/img/structure/B12446306.png)
![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446308.png)
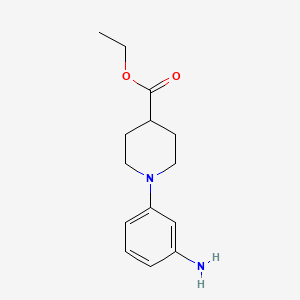
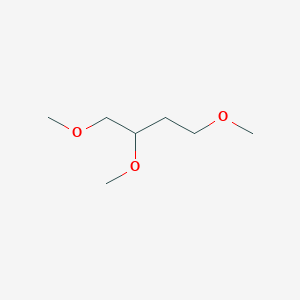
![5-(2-Methoxyphenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12446314.png)
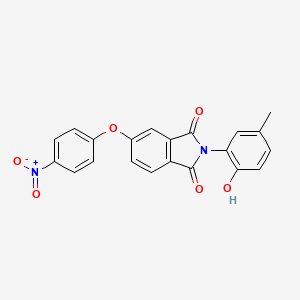
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12446323.png)
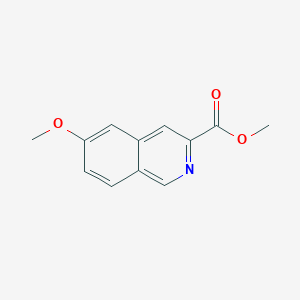

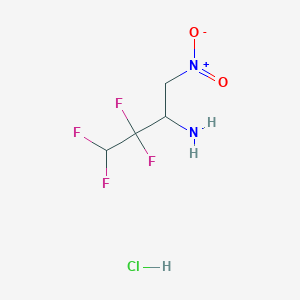
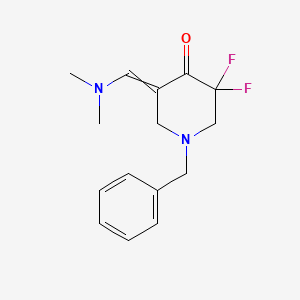
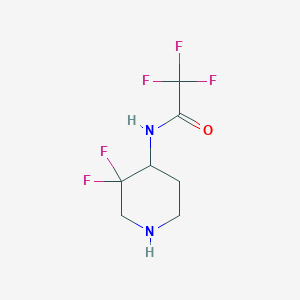
methanone](/img/structure/B12446355.png)
